molecular formula C7H10O3 B3105983 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1559792-34-5

3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B3105983
CAS No.: 1559792-34-5
M. Wt: 142.15
InChI Key: ASUKEWRBGZOLAH-UHFFFAOYSA-N
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Description

3-Oxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Mechanism of Action

Biochemical Pathways

The compound has been reported as an anticapsin analog , suggesting it may affect the pathways involving this molecule.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is currently unavailable . These properties are essential for understanding the compound’s bioavailability and overall pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the reaction of cyclohexene oxide with carbon dioxide under high pressure and temperature conditions. This reaction forms the bicyclic structure with the carboxylic acid group at the 7-position. Another method involves the use of epoxidation reactions followed by ring-closing reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain the high pressure and temperature conditions required for the synthesis. This method allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.

    Cyclohexene oxide: A precursor in the synthesis of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid.

    Epoxycyclohexane: A related compound with an epoxide group.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a carboxylic acid group.

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKEWRBGZOLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

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